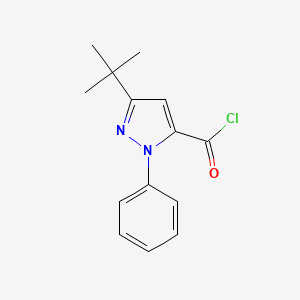
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the tert-butyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride typically involves the reaction of 5-tert-butyl-2-phenylpyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove excess thionyl chloride and other by-products, followed by purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO₄, CrO₃), solvents (water, acetic acid).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols and Amines: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
科学研究应用
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the tert-butyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
5-Tert-butyl-2-phenylpyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-thioester: Contains a thioester group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride lies in its reactivity and versatility as an intermediate in organic synthesis. The carbonyl chloride group provides a reactive site for various chemical transformations, making it a valuable compound in the synthesis of more complex molecules.
属性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)12-9-11(13(15)18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI 键 |
NMGIJNBDGQGNRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


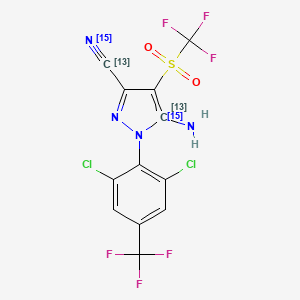

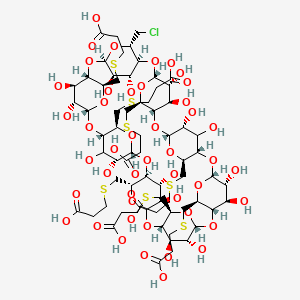
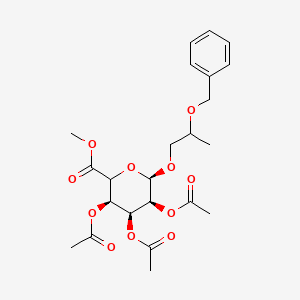





![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)

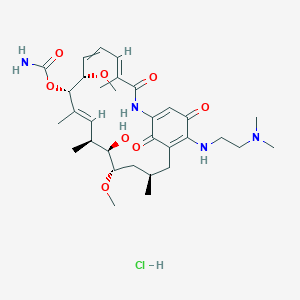
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
